Lipophilicity (LogP) Differentiation: Meta-Methyl Homophenylalanine Versus Unsubstituted Fmoc-Phenylalanine
The target compound, N-Fmoc-3-methyl-L-homophenylalanine, exhibits a predicted LogP of 4.92, representing a +0.22 increase over Fmoc-L-phenylalanine (Fmoc-Phe-OH), which has an experimentally derived LogP of 4.70 [1]. This enhanced lipophilicity arises from the combined effect of the homophenylalanine methylene spacer and the meta-methyl aromatic substituent. For context, Fmoc-D-homophenylalanine (lacking the methyl group) has a reported LogP of 5.00, indicating that the meta-methyl group on the homophenylalanine scaffold provides an intermediate, tunable lipophilicity window distinct from both the unsubstituted parent and the methyl-free homophenylalanine . In peptide drug discovery, LogP shifts of this magnitude (ΔLogP ≈ 0.2–0.3) are known to materially affect passive membrane permeability and non-specific protein binding.
| Evidence Dimension | Partition coefficient (LogP) – lipophilicity |
|---|---|
| Target Compound Data | LogP = 4.92 (predicted) |
| Comparator Or Baseline | Fmoc-L-phenylalanine (Fmoc-Phe-OH): LogP = 4.70 (experimental); Fmoc-D-homophenylalanine (no methyl): LogP = 5.00 |
| Quantified Difference | ΔLogP = +0.22 vs. Fmoc-Phe-OH; ΔLogP = −0.08 vs. Fmoc-D-homophenylalanine |
| Conditions | Predicted LogP via computational method (ChemScence); experimental LogP from published table (Nature Scientific Reports, 2019) |
Why This Matters
Procurement of the meta-methyl homophenylalanine derivative enables access to a specific lipophilicity range (LogP ~4.9) that is unattainable with either unsubstituted phenylalanine or methyl-free homophenylalanine building blocks, allowing rational LogP tuning in peptide lead optimization without introducing heteroatom-based modifications.
- [1] Nature Scientific Reports. (2019). Table 1: List of f-moc derivatives of amino acid derivatives and some of their physicochemical properties (Fmoc-Phe LogP = 4.70). Retrieved from https://www.nature.com/articles/s41598-019-53468-9/tables/1 View Source
